Icosapent sodium
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Overview
Description
Eicosapentaenoic Acid (sodium salt) is a sodium salt form of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is primarily found in marine organisms such as fish oil and algae. Eicosapentaenoic acid is known for its beneficial effects on cardiovascular health, anti-inflammatory properties, and its role as a precursor for various eicosanoids, which are signaling molecules that play crucial roles in the human body .
Scientific Research Applications
Eicosapentaenoic acid (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various eicosanoids and other bioactive molecules.
Biology: Eicosapentaenoic acid is studied for its role in cell membrane fluidity, signaling pathways, and gene expression.
Medicine: It is used in the treatment of cardiovascular diseases, inflammation, and metabolic disorders.
Mechanism of Action
Target of Action
Icosapent Sodium, also known as Eicosapentaenoic acid (EPA), is a polyunsaturated fatty acid . It primarily targets eicosanoids , which are chemical messengers derived from 20-carbon polyunsaturated fatty acids that play critical roles in immune and inflammatory responses . These eicosanoids include leukotriene B4 (LTB4) and thromboxane A2 (TXA2), which stimulate leukocyte chemotaxis, platelet aggregation, and vasoconstriction .
Mode of Action
This compound interacts with its targets by serving as the precursor for the prostaglandin-3 and thromboxane-3 families . It prevents platelet aggregation and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families . This interaction results in a reduction of serum lipid concentration, a decrease in the incidence of cardiovascular disorders, and an inhibition of platelet aggregation .
Biochemical Pathways
This compound affects the pathways related to lipid metabolism . It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL . It also increases β-oxidation, inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .
Pharmacokinetics
This compound is de-esterified, converted into active EPA, and then absorbed in the small intestine . The main pharmacokinetic parameters of plasma total EPA, red blood cell (RBC) EPA, and plasma unesterified EPA increase with dose . Steady state for total and unesterified plasma EPA is reached by Day 28, whereas RBC levels are still increasing .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the risk of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization in at-risk patients with triglycerides above ≈100 mg/dL despite being treated with statins . It also results in a reduction of the volumetric progression up to the induction of a real regression of the coronary atheromatous plaques .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as diet. A diet rich in eicosapentaenoic acid lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .
Safety and Hazards
Icosapent may cause serious side effects. Call your doctor at once if you have fast or irregular heartbeats, dizziness, shortness of breath, chest discomfort, fainting, or if you feel light-headed . Common side effects of icosapent may include muscle or joint pain, constipation, swelling of the hands, legs, or feet .
Future Directions
Biochemical Analysis
Biochemical Properties
Icosapent sodium interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the conversion of arachidonic acid into the thromboxane-2 and prostaglandin-2 families . It also lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It works in the liver and bloodstream to reduce very low-density triglycerides . It is used together with other medicines (such as statins) to reduce the risk of heart attack, stroke, and some types of heart problems that need hospitalization in adults .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into active EPA, which is then metabolized into acetyl Coenzyme A via beta-oxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. Once converted into active EPA, it reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance .
Transport and Distribution
It is known that increasing omega-3 fatty acid intake increases the EPA content of cell membranes and decreases the arachidonic acid content .
Subcellular Localization
It is known that both 20-carbon omega-6 fatty acids (arachidonic acid) and 20-carbon omega-3 fatty acids (EPA) can be found in cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .
Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:
Extraction: Fish oil is extracted from fish tissues using solvents or mechanical pressing.
Purification: The extracted oil is purified to remove impurities and concentrate the eicosapentaenoic acid content.
Conversion to Sodium Salt: The purified eicosapentaenoic acid is then converted to its sodium salt form by reacting it with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Eicosapentaenoic acid can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of eicosapentaenoic acid can lead to the formation of saturated fatty acids.
Substitution: Eicosapentaenoic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and lipoxygenase enzymes. Conditions typically involve the presence of oxygen and a suitable catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used for reduction reactions.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Comparison with Similar Compounds
- Docosahexaenoic Acid
- Alpha-linolenic Acid
- Stearidonic Acid
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Icosapent sodium involves the conversion of eicosapentaenoic acid (EPA) to its ethyl ester followed by the formation of the sodium salt.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Ethanol", "Sodium hydroxide (NaOH)" ], "Reaction": [ "EPA is reacted with ethanol in the presence of a strong acid catalyst to form ethyl eicosapentaenoate.", "The ethyl ester is then treated with sodium hydroxide to form the sodium salt of Icosapent.", "The resulting product is then purified and dried to obtain Icosapent sodium." ] } | |
CAS No. |
73167-03-0 |
Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
RBZYGQJEMWGTOH-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Synonyms |
EPA; Timnodonic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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